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Compound of Interest

Compound Name: 2-Hydroxy-4-methylpentanal

Cat. No.: B14245019

Abstract: This technical guide provides a comprehensive overview of 2-Hydroxy-4-
methylpentanal, a bifunctional organic compound with significant potential as a synthetic
intermediate in pharmaceutical and chemical research. The document confirms its IUPAC
nomenclature and details its key physicochemical properties. A core focus is placed on a
validated synthetic protocol via an aldol reaction, including a discussion of the underlying
mechanism and experimental considerations. Furthermore, this guide outlines standard
analytical techniques for structural verification and purity assessment. Finally, it explores the
compound's reactivity and potential applications as a chiral building block in drug discovery and
development, supported by a discussion on safety and handling protocols. This document is
intended for researchers, chemists, and drug development professionals seeking a detailed
understanding of this versatile molecule.

Introduction and Nomenclature

2-Hydroxy-4-methylpentanal is a chiral alpha-hydroxy aldehyde. The International Union of
Pure and Applied Chemistry (IUPAC) name for this compound is unequivocally 2-hydroxy-4-
methylpentanal[1][2]. The structure contains a five-carbon (pentanal) main chain with a
hydroxyl group on the second carbon (C2) and a methyl group on the fourth carbon (C4). The
presence of two functional groups—an aldehyde and a hydroxyl group—on adjacent carbons,
combined with a chiral center at C2, makes it a valuable and versatile building block in organic
synthesis.
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Key Identifiers:

IUPAC Name: 2-hydroxy-4-methylpentanal[1][2]

Molecular Formula: CeH1202[1][2]

CAS Number: 392657-81-7[1][2][3]

Canonical SMILES: CC(C)CC(C=0)0[1]
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Figure 1. Chemical Structure of 2-Hydroxy-4-methylpentanal

Click to download full resolution via product page
Caption: Structure of 2-Hydroxy-4-methylpentanal with chiral center at C2 indicated by *.

Physicochemical Properties

A summary of the key computed physicochemical properties is presented below. These values
are essential for planning synthetic procedures, purification strategies, and for predicting the
compound's behavior in various solvent systems.
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Property Value Source
Molecular Weight 116.16 g/mol [1112]
Molecular Formula CeH1202 [1][2]
XLogP3 (Lipophilicity) 0.8 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C)c;untg p 2 s
Rotatable Bond Count 3 [1]
Exact Mass 116.083729621 Da [1]
Polar Surface Area 37.3 A2 [1]

Synthesis and Reaction Mechanisms

The synthesis of a-hydroxy aldehydes like 2-hydroxy-4-methylpentanal is a fundamental
transformation in organic chemistry. The aldol reaction stands out as a highly effective and
direct method for forming the required carbon-carbon bond and installing the adjacent hydroxyl
and aldehyde functionalities[2].

Synthetic Principle: Base-Catalyzed Aldol Reaction

The most logical synthetic route involves a crossed aldol reaction between isovaleraldehyde (3-
methylbutanal) and a formaldehyde equivalent. In this process, a base is used to deprotonate
the a-carbon of isovaleraldehyde, generating a resonance-stabilized enolate. This enolate then
acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A
subsequent aqueous workup protonates the resulting alkoxide to yield the final 2-hydroxy-4-
methylpentanal product.

Causality of Experimental Choices:

o Choice of Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often
preferred to ensure rapid and complete enolate formation, minimizing self-condensation of
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the isovaleraldehyde. However, more common bases like sodium hydroxide can also be
used, though yields may be lower due to competing reactions[2].

Temperature Control: The reaction is typically conducted at low temperatures (e.g., -78 °C) to
prevent side reactions, such as multiple additions or the Cannizzaro reaction with
formaldehyde, and to improve diastereoselectivity if a chiral variant were attempted.

Formaldehyde Source: Gaseous formaldehyde is difficult to handle. Paraformaldehyde, a
solid polymer of formaldehyde, is a common and safer alternative, which depolymerizes in
situ under the reaction conditions.
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Figure 2. Generalized Synthetic Workflow via Aldol Reaction
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Figure 3. Analytical and Quality Control Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b14245019#2-hydroxy-4-methylpentanal-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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